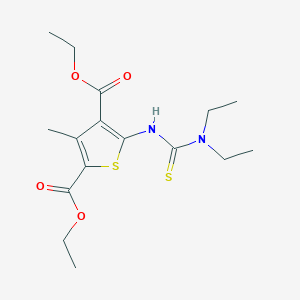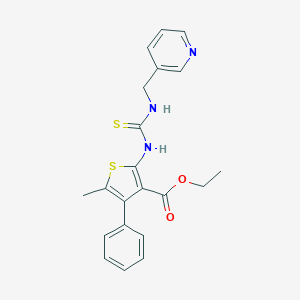![molecular formula C14H16N4O5S B275015 Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275015.png)
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate, also known as EMT, is a synthetic compound that has attracted significant attention in recent years due to its potential applications in scientific research. EMT is a thieno[2,3-d]pyrimidine derivative and is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis.
作用機序
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate acts as a competitive inhibitor of thymidylate synthase, which leads to a decrease in the production of thymidine, a nucleotide that is essential for DNA synthesis. This inhibition of thymidylate synthase leads to an accumulation of uracil in DNA, which can cause DNA damage and ultimately induce cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory bowel disease.
実験室実験の利点と制限
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate has several advantages for lab experiments, including its potent inhibition of thymidylate synthase and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate, including its potential use in combination therapy with other chemotherapeutic agents, its use as a tool in the study of DNA synthesis and repair, and its potential use in the treatment of inflammatory bowel disease. Further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential toxicity and side effects.
Conclusion
In conclusion, this compound is a synthetic compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of thymidylate synthase and has been extensively studied for its potential use in cancer research. This compound has several advantages for lab experiments, including its potent inhibition of thymidylate synthase and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential toxicity and side effects.
合成法
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate is synthesized using a multistep process that involves the reaction of 2-amino-4-methylthiophene-3-carboxylic acid with ethyl acetoacetate to form ethyl 2-amino-4-methylthiophene-3-carboxylate. This intermediate is then reacted with chloroacetyl chloride to form ethyl 5-methyl-3-chloroacetyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate. Finally, the reaction of this intermediate with methyl carbamate yields this compound.
科学的研究の応用
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate has been extensively studied for its potential applications in cancer research. Thymidylate synthase is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been studied for its potential use in combination therapy with other chemotherapeutic agents.
特性
分子式 |
C14H16N4O5S |
|---|---|
分子量 |
352.37 g/mol |
IUPAC名 |
ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H16N4O5S/c1-4-23-13(21)10-7(2)9-11(24-10)16-6-18(12(9)20)5-8(19)17-14(22)15-3/h6H,4-5H2,1-3H3,(H2,15,17,19,22) |
InChIキー |
MLNSEXPWCLDHIE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC(=O)NC)C |
正規SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC(=O)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B274935.png)
![Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B274952.png)
![Diethyl 3-methyl-5-[(6-methylpyridin-2-yl)carbamothioylamino]thiophene-2,4-dicarboxylate](/img/structure/B274953.png)



![Diethyl 3-methyl-5-[(4-methylpiperidine-1-carbothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B274958.png)


![Ethyl 5-methyl-2-[(4-methylpiperazine-1-carbothioyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B274968.png)
![Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274991.png)
![Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274992.png)
![5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B275004.png)
![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide](/img/structure/B275021.png)